molecular formula C7H6N2O3S B3332928 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid CAS No. 933686-94-3

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid

Cat. No.: B3332928
CAS No.: 933686-94-3
M. Wt: 198.2 g/mol
InChI Key: ISCWHGNLCXTVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid ( 933686-94-3) is a high-value heterocyclic compound with a molecular formula of C 7 H 6 N 2 O 3 S and a molecular weight of 198.20 g/mol . This compound features a fused imidazo[2,1-b]thiazole core structure, which is of significant interest in several advanced research fields. In medicinal chemistry and biological research, this heterocyclic scaffold is investigated for its diverse pharmacological potential. Studies on similar structures indicate promising antimicrobial activity against various bacterial and fungal strains . Furthermore, the core structure is being explored for its anti-inflammatory and analgesic properties, as well as its anticancer potential, with preliminary research suggesting it may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest . The compound's mechanism of action is believed to involve interaction with key biological targets, such as enzyme inhibition and receptor modulation, making it a valuable scaffold for drug discovery . Beyond biomedical applications, this compound is also identified as an intermediate in the development of novel materials, including OLEDs (Organic Light-Emitting Diodes) . The compound has a calculated pKa of 3.99, indicating moderate acidity, and a high predicted boiling point of 385.6°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(5-oxo-6H-imidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-5-2-8-7-9(5)4(3-13-7)1-6(11)12/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCWHGNLCXTVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=CSC2=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid typically involves the reaction of imidazoline-2-thiol with acetylenedicarboxylic acid or its dimethyl ester . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antifungal agents.
  • Anti-inflammatory and Analgesic Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies have indicated that 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Research

The compound's interactions with biological systems are of significant interest:

  • Enzyme Inhibition : The imidazo[2,1-b]thiazole core may interact with specific enzymes involved in disease processes, making it a target for drug design aimed at enzyme inhibition.
  • Receptor Modulation : Its ability to bind to various receptors suggests potential applications in pharmacology for modulating receptor activity related to diseases such as diabetes and cancer.

Materials Science

In addition to biological applications, this compound is being explored for its material properties:

  • Organic Electronics : The unique electronic properties of imidazo[2,1-b]thiazole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; further optimization needed for clinical application.
Anti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro; potential for further development into therapeutic agents.
Anticancer MechanismsInduced apoptosis in specific cancer cell lines; ongoing studies to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism by which 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. This interaction can modulate biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physicochemical Properties

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted)
This compound C₇H₈N₂O₂S 184.22 Acetic acid at C3 3.99
6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl-N,N'-dicyclohexylimidothiocarbamate C₂₄H₃₈N₄S₂ 470.72 Dimethyl group at C5/C6; thiocarbamate chain -
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid C₁₃H₁₀ClN₂O₂S 292.75 4-Chlorophenyl at C6 -
N2-Cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide C₁₈H₁₈N₆O₃S 398.44 Cyclohexylidene hydrazide; nitro group -
2-(Benzo[4,5]imidazo[2,1-b]thiazol-3-yl)acetic acid C₁₁H₉N₃O₂S 247.27 Benzene-fused imidazo-thiazole core -

Key Observations :

  • Hydrazide derivatives (e.g., N2-cyclohexylidene) introduce additional hydrogen-bonding sites, which may influence binding to biological targets .

Key Findings :

  • Anti-HIV Potential: The dimethyl derivative showed moderate docking energy (-9.17 kcal/mol) against CXCR4, but natural compounds like Beta sitosterol exhibited superior binding (-6.12 kcal/mol) .
  • Cytotoxicity : Chlorophenyl-substituted derivatives (e.g., compound 5l) demonstrated potent activity against breast cancer cells (IC₅₀: 1.4 μM), outperforming sorafenib .
  • Antibacterial Activity : Hydrazide derivatives with nitro groups (e.g., compound 2c) displayed broad-spectrum antibacterial effects, though less potent than ciprofloxacin .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt of 2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid (CAS: 1185300-99-5) may enhance aqueous solubility compared to the free acid form .
  • Acidity : The pKa of 3.99 for the target compound suggests moderate ionization at physiological pH, influencing absorption and distribution .
  • Molecular Weight : Derivatives exceeding 500 g/mol (e.g., piperazinyl-acetamide analogs) may face challenges in bioavailability due to Lipinski’s rule violations .

Biological Activity

2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its structure features an imidazo[2,1-b]thiazole core, which is known for various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6N2O3S
  • Molecular Weight : 198.20 g/mol
  • CAS Number : 933686-94-3
  • SMILES Code : O=C1CN=C2N1C(CC(O)=O)=CS2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The heterocyclic core facilitates these interactions, modulating biochemical pathways that lead to its observed effects.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance, derivatives exhibiting similar structures have shown effectiveness against a range of pathogens:

CompoundTarget PathogenMIC (µg/mL)
2cC. albicans3.92–4.01
5bA. niger4.01–4.23
-Streptococcus spp.7.81–15.62

These findings suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. For example, compounds with thiazole rings have demonstrated cytotoxic effects in various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (Bcl-2)1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

Research indicates that modifications in the thiazole structure can enhance cytotoxicity, suggesting that this compound might be a valuable candidate for further anticancer studies .

Anti-inflammatory and Analgesic Properties

Thiazole compounds have also been recognized for their anti-inflammatory and analgesic properties. The presence of specific functional groups can enhance these effects, making them suitable for therapeutic applications in pain management and inflammation-related conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to the imidazo[2,1-b]thiazole scaffold:

  • Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested against multi-drug resistant strains such as MRSA and VRSA. The most potent compounds exhibited significant antibacterial activity with MIC values lower than traditional antibiotics .
  • Cytotoxicity Assessments : In vitro studies demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
  • Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the thiazole ring can significantly influence biological activity. For instance, electron-withdrawing groups enhance antimicrobial potency while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step heterocyclic condensation. For analogous compounds (e.g., thiazolo-triazole derivatives), refluxing equimolar reactants in glacial acetic acid (2–5 hours) followed by precipitation in water and recrystallization from ethanol or DMF/acetic acid mixtures is common . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity. For example, using sodium acetate as a base can improve yields in cyclization steps .
  • Validation : Thin-layer chromatography (TLC) and melting point analysis are critical for confirming intermediate purity .

Q. How is the structure of this compound confirmed experimentally?

  • Methodology :

  • Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., deviations <0.3% confirm purity) .
  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for oxo groups, thioether S-C bonds at 650–700 cm⁻¹) .
  • Chromatography : HPLC or TLC with Rf values compared to standards .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity or physicochemical properties?

  • Case Study : Analogous compounds (e.g., fluorinated or methoxy-substituted derivatives) show altered bioactivity. For example:

SubstituentObserved EffectSource
4-FluorophenylEnhanced anti-inflammatory activity
3,4-DimethoxyphenylImproved solubility in polar solvents
  • Methodology : SAR studies require systematic substitution (e.g., introducing halogens, alkyl chains) followed by bioassays (e.g., enzyme inhibition, cytotoxicity) . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

  • Analysis Framework :

Purity verification : Re-examine synthesis and purification steps (e.g., recrystallization solvents may leave traces affecting assays) .

Assay conditions : Variances in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter IC50 values .

Epimerization/tautomerism : Use NMR (e.g., ¹³C DEPT) to confirm stereochemical stability during storage .

Q. What computational strategies improve the design of derivatives with target-specific activity?

  • Methodology :

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for synthesizing novel analogs .
  • Pharmacophore modeling : Tools like Schrödinger’s Phase map key interaction motifs (e.g., hydrogen bond acceptors in the oxo-thiazole core) .
  • MD simulations : Assess binding stability over time (e.g., 100 ns simulations on GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.